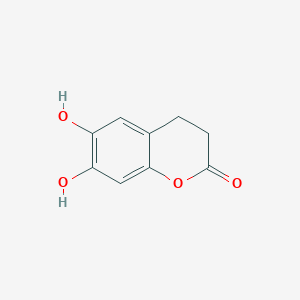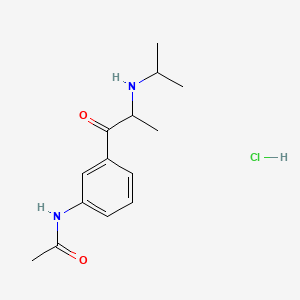
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound belonging to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an isopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve the use of solvent-free reactions, which are economical and versatile. The reaction of aryl amines with ethyl cyanoacetate is a widely used method for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen atoms, while reduction reactions may yield products with additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological processes and the development of new biochemical assays.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
N-(3-(2-((1-Methylethyl)amino)-1-oxopropyl)phenyl)acetamide monohydrochloride can be compared with other similar compounds, such as:
Acetamide: A simple amide derived from acetic acid.
N-phenylacetamide: An acetamide with a phenyl group attached to the nitrogen atom.
N-methylacetamide: An acetamide with a methyl group attached to the nitrogen atom.
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
97111-14-3 |
|---|---|
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
N-[3-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-9(2)15-10(3)14(18)12-6-5-7-13(8-12)16-11(4)17;/h5-10,15H,1-4H3,(H,16,17);1H |
InChI-Schlüssel |
NWLVTWXMLSWPFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C(=O)C1=CC(=CC=C1)NC(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


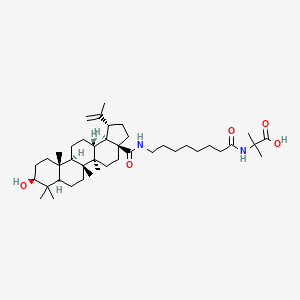
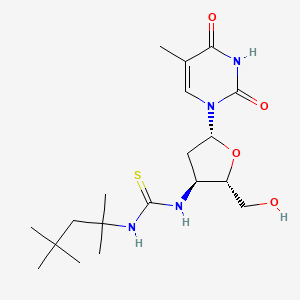
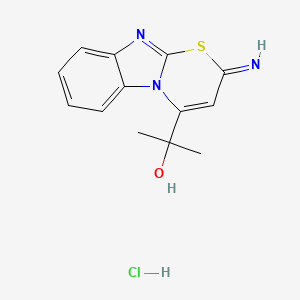
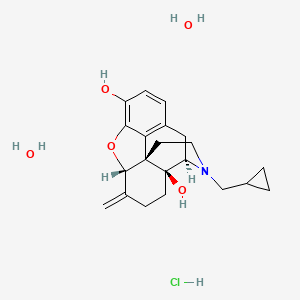

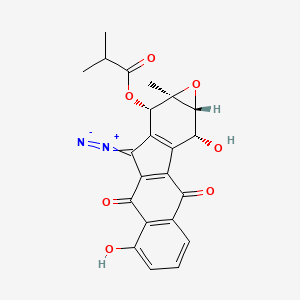
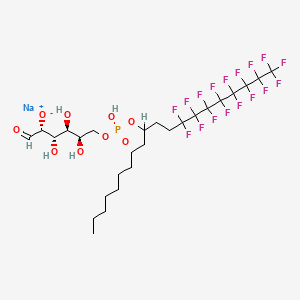
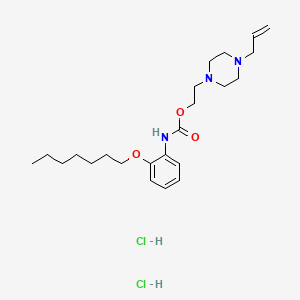
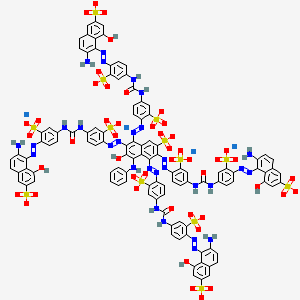

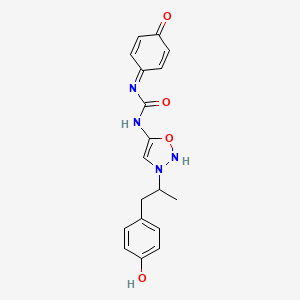
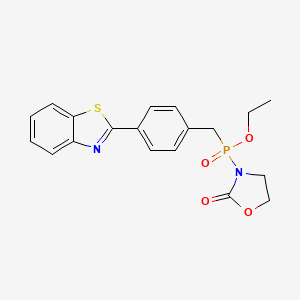
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
